6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine is the HER family of kinases . The HER family, also known as the EGFR family, is a group of receptor tyrosine kinases that play critical roles in regulating cell growth, survival, differentiation, and migration .
Mode of Action
This compound acts as a kinase inhibitor , specifically targeting all members of the HER family . It binds to the ATP-binding site of these kinases, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This results in the inhibition of cellular processes such as cell proliferation and survival that are often dysregulated in cancer .
Biochemical Pathways
The inhibition of the HER family kinases by this compound affects multiple downstream signaling pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation . By blocking these pathways, the compound can inhibit the growth and survival of cancer cells .
Pharmacokinetics
It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and survival . By blocking the activity of HER family kinases, the compound prevents the activation of downstream signaling pathways that promote these processes . This can lead to the death of cancer cells and the inhibition of tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and composition of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potential inhibitor of biotin carboxylase , an enzyme involved in fatty acid synthesis and energy production in cells .
Cellular Effects
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with biotin carboxylase can affect the metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . For instance, by inhibiting biotin carboxylase, it can impact the synthesis of fatty acids, thereby affecting cellular metabolism .
Metabolic Pathways
Given its interaction with biotin carboxylase, it may be involved in fatty acid synthesis and energy production pathways .
Preparation Methods
The synthesis of 6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine involves several steps. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid . This precursor undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine has several scientific research applications:
Comparison with Similar Compounds
6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine can be compared with other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A compound with potential activity against rheumatoid arthritis.
Piritrexim: A synthetic antifolate with anti-parasitic, anti-psoriatic, and anti-tumor properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to modulate kinase activity without affecting histamine metabolism, reducing the risk of side effects .
Properties
IUPAC Name |
6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-21-10-3-8(4-11(6-10)22-2)12-5-9-7-18-15(17)20-14(9)19-13(12)16/h3-7H,1-2H3,(H4,16,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIKOLAEHONJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(N=C3C(=C2)C=NC(=N3)N)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.